molecular formula C8H9BrClNO B12973733 2-Amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol

2-Amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol

Cat. No.: B12973733
M. Wt: 250.52 g/mol
InChI Key: UNPVIFJKIFEUKM-UHFFFAOYSA-N
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Description

2-Amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol ( 1270373-36-8) is a halogenated aromatic ethanol derivative with the molecular formula C 8 H 9 BrClNO and a molecular weight of 250.52 g/mol . This compound is a solid at room temperature, with a measured density of 1.6±0.1 g/cm³ and a high boiling point of 374.1±37.0 °C at 760 mmHg, indicating significant thermal stability . Its structure features both amino and hydroxyl functional groups on a two-carbon ethanol chain, attached to a phenyl ring substituted with bromo and chloro halogens at the 5 and 2 positions, respectively, making it a versatile and valuable chiral building block in organic and medicinal chemistry research . The primary research application of this compound is as a key synthetic intermediate for the preparation of more complex molecules. Compounds with the general structure of 2-amino-1-phenylethanol are recognized as important precursors for pharmaceuticals and are often produced in optically active forms using specialized enzymatic or microbial processes . The presence of both nucleophilic (amino) and electrophilic (haloarene) sites within the same molecule allows for diverse chemical transformations, enabling researchers to construct libraries of compounds for drug discovery and development. This chemical is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H9BrClNO

Molecular Weight

250.52 g/mol

IUPAC Name

2-amino-2-(5-bromo-2-chlorophenyl)ethanol

InChI

InChI=1S/C8H9BrClNO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2

InChI Key

UNPVIFJKIFEUKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(CO)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol typically involves the bromination and chlorination of phenylethanol derivatives. One common method includes the following steps:

    Chlorination: The addition of a chlorine atom using chlorine gas (Cl2) or other chlorinating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the halogen substituents or to convert the amino group to an amine.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3)

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of dehalogenated or amine derivatives

    Substitution: Formation of substituted phenylethanol derivatives

Scientific Research Applications

2-Amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. The presence of halogen atoms may enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (2R)-2-Amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol
  • CAS Number : 1213589-21-9
  • Molecular Formula: C₈H₉BrClNO
  • Molecular Weight : 250.52 g/mol
  • Density : 1.644 ± 0.06 g/cm³ (predicted)
  • Boiling Point : 372.5 ± 37.0 °C (predicted)
  • Acidity (pKa) : 12.24 ± 0.10 (predicted)

This compound features a chiral β-amino alcohol core with a 5-bromo-2-chlorophenyl substituent.

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

A comparative analysis of halogenated β-amino ethanol derivatives is presented below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
2-Amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol (R-form) 5-Bromo, 2-chloro C₈H₉BrClNO 250.52 Predicted density: 1.644 g/cm³; high steric hindrance due to ortho-chloro group
2-Amino-2-(4-methylphenyl)ethan-1-ol 4-Methyl C₉H₁₃NO 151.21 Lower molecular weight; electron-donating methyl group may enhance solubility
2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol 3-Chloro, 2-fluoro C₈H₈ClFNO 203.61 Fluorine introduces electronegativity and potential hydrogen bonding
2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-ol 5-Bromo, 2-methoxy C₉H₁₂BrNO₂ 246.10 Methoxy group increases electron density; may reduce metabolic stability
2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol Thiophene ring, 5-bromo C₈H₁₃BrClNOS 303.62 Heterocyclic sulfur enhances π-π stacking; higher lipophilicity
(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol 3-Chloro, 5-fluoro (S-config.) C₈H₈ClFNO 203.61 Enantiomeric differences in receptor binding; lower predicted pKa

Electronic and Steric Effects

  • Halogen Substituents: The 5-bromo and 2-chloro groups in the parent compound create strong electron-withdrawing effects, increasing acidity (pKa ~12.24) compared to methyl or methoxy analogs. In contrast, the methoxy group in C₉H₁₂BrNO₂ () is electron-donating, reducing acidity and altering reactivity in nucleophilic substitutions .
  • Fluorine vs. Chlorine: The 2-fluoro substituent in C₈H₈ClFNO () enhances electronegativity without significant steric bulk, improving solubility in polar solvents compared to chloro analogs .

Stereochemical Considerations

  • The (R)-configuration of the parent compound may offer distinct biological activity compared to its (S)-enantiomer or non-chiral analogs. For example, C₈H₈ClFNO () exhibits enantiomer-specific interactions in receptor-binding assays, emphasizing the importance of stereochemistry in drug design .

Biological Activity

2-Amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol, a chiral compound with the molecular formula C₉H₁₁BrClNO and a molecular weight of approximately 264.54 g/mol, has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains both an amino group and a hydroxyl group, which are critical for its interaction with biological targets. The presence of halogen substituents (bromine and chlorine) on the phenyl ring enhances its reactivity and binding affinity, making it a candidate for further pharmacological investigation.

Structure and Properties

The compound's structure can be represented as follows:

C9H11BrClNO\text{C}_9\text{H}_{11}\text{BrClNO}

Key Features:

  • Amino Group: Facilitates hydrogen bonding with biological molecules.
  • Hydroxyl Group: Contributes to solubility and potential interactions with enzymes.
  • Halogen Substituents: Enhance binding affinity through halogen bonding mechanisms.

The biological activity of 2-Amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol is primarily attributed to its ability to interact with various enzymes and receptors in the body. The halogen atoms on the aromatic ring are known to influence the compound's binding affinity, potentially affecting various biochemical pathways. Studies suggest that this compound may modulate receptor activity or enzyme function, leading to therapeutic effects.

Biological Activity

Research indicates that 2-Amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies have shown that the compound may possess antimicrobial properties, making it relevant in the development of new antibiotics.
  • Anticancer Potential: Structural analogs have demonstrated selective cytotoxicity against various cancer cell lines, suggesting that this compound may also exhibit anticancer properties.
  • Enzyme Inhibition: Initial findings indicate that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of certain bacteria
AnticancerSelectively cytotoxic to cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Study: Anticancer Activity

A study examining structural analogs of 2-Amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol found that some derivatives exhibited significant cytotoxicity against human glioblastoma and melanoma cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, highlighting the therapeutic potential of this compound in oncology .

Case Study: Antimicrobial Properties

In vitro assays demonstrated that 2-Amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol showed promising activity against Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis .

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